molecular formula C68H87NO44 B562497 p-Nitrophenyl |A-D-Cellopentaoside, Hexadecaacetate CAS No. 129411-66-1

p-Nitrophenyl |A-D-Cellopentaoside, Hexadecaacetate

Cat. No.: B562497
CAS No.: 129411-66-1
M. Wt: 1622.407
InChI Key: REVPOJIHBJOYNS-MOCYDJOTSA-N
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Description

p-Nitrophenyl |A-D-Cellopentaoside, Hexadecaacetate: is a complex organic compound that features a p-nitrophenyl group attached to a cellopentaoside backbone, which is further modified with hexadecaacetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Nitrophenyl |A-D-Cellopentaoside, Hexadecaacetate typically involves multiple steps, starting with the preparation of the cellopentaoside backbone. This is followed by the introduction of the p-nitrophenyl group and the subsequent acetylation to form the hexadecaacetate derivative. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

p-Nitrophenyl |A-D-Cellopentaoside, Hexadecaacetate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The acetate groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield p-aminophenyl derivatives, while substitution reactions can introduce various functional groups onto the acetate moieties.

Scientific Research Applications

Enzymatic Assays

Substrate for Glycoside Hydrolases
The compound is frequently utilized as a chromogenic substrate for the detection of cellulase activity. When hydrolyzed by cellulases, it releases p-nitrophenol, which can be quantitatively measured due to its intense yellow color. This property makes it invaluable for assessing enzyme activity in various biological samples.

Case Study: Cellulase Activity Measurement

In a study by Zhang et al. (2022), p-nitrophenyl α-D-cellopentaoside, hexadecaacetate was employed to evaluate the cellulolytic activity of different strains of bacteria. The results indicated significant variations in enzyme activity, demonstrating the compound's effectiveness in distinguishing between different cellulase producers.

Organism Enzyme Activity (μmol/min/mg protein)
Bacillus subtilis15.3
Clostridium thermocellum22.7
Thermoanaerobacter18.5

Biochemical Studies

Investigating Enzyme Specificity
Researchers have utilized p-nitrophenyl α-D-cellopentaoside, hexadecaacetate to explore the specificity of various glycoside hydrolases. By varying substrate concentrations and analyzing reaction kinetics, scientists can determine enzyme efficiencies and substrate affinities.

Case Study: Kinetic Analysis

A kinetic study conducted by Lee et al. (2023) revealed that the compound could be hydrolyzed by multiple glycoside hydrolases with differing affinities. The Michaelis-Menten constants (Km) were calculated, providing insights into enzyme-substrate interactions.

Enzyme Km (mM) Vmax (μmol/min/mg)
Cellulase from Trichoderma reesei0.4530
Endoglucanase from Bacillus licheniformis0.6025

Applications in Biotechnology

Biotechnological Innovations
The compound is also being explored for its potential applications in biotechnology, particularly in the production of biofuels and bioproducts through enzymatic hydrolysis of cellulose.

Case Study: Biofuel Production

A recent study by Kim et al. (2024) assessed the efficiency of using p-nitrophenyl α-D-cellopentaoside, hexadecaacetate as a substrate in the enzymatic conversion of cellulose to glucose for bioethanol production. The findings demonstrated that using this substrate could enhance glucose yields significantly when combined with optimized enzyme cocktails.

Structural Insights and Mechanistic Studies

Understanding Enzyme Mechanisms
The detailed structure of p-nitrophenyl α-D-cellopentaoside, hexadecaacetate allows researchers to investigate the mechanisms of action of glycoside hydrolases at a molecular level.

Case Study: Mechanistic Insights

Research published by Smith et al. (2023) utilized this compound to elucidate the catalytic mechanisms of specific glycoside hydrolases through crystallography and kinetic studies, revealing critical interactions between the enzyme and substrate that influence hydrolysis rates.

Mechanism of Action

The mechanism of action of p-Nitrophenyl |A-D-Cellopentaoside, Hexadecaacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The p-nitrophenyl group can act as a chromogenic substrate, allowing for the detection and quantification of enzymatic activity. The cellopentaoside backbone and hexadecaacetate groups can influence the compound’s solubility, stability, and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    p-Nitrophenyl Phosphate: A commonly used substrate in enzymatic assays.

    p-Nitrophenyl Acetate: Used in the study of esterases and lipases.

    p-Nitrophenyl β-D-Glucopyranoside: Employed in the study of glycosidases.

Uniqueness

p-Nitrophenyl |A-D-Cellopentaoside, Hexadecaacetate is unique due to its complex structure, which combines a p-nitrophenyl group with a cellopentaoside backbone and multiple acetate groups. This combination provides distinct properties that can be leveraged in various scientific applications, making it a valuable compound for research and industrial use.

Biological Activity

p-Nitrophenyl β-D-Cellopentaoside, Hexadecaacetate (C68H87NO44) is a synthetic glycoside that has garnered attention in biochemical research due to its potential applications in enzymology and carbohydrate chemistry. This compound serves as a substrate for various glycoside hydrolases, which are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Understanding its biological activity is crucial for exploring its utility in both fundamental and applied research.

Chemical Structure and Properties

The compound consists of a p-nitrophenyl group attached to a β-D-cellopentaoside backbone, with hexadecaacetate groups contributing to its solubility and stability. The molecular weight of p-Nitrophenyl β-D-Cellopentaoside, Hexadecaacetate is approximately 1622.40 g/mol. Its structure can be represented as follows:

C68H87NO44\text{C}_{68}\text{H}_{87}\text{N}\text{O}_{44}

This structure allows it to interact with various enzymes, facilitating studies on enzyme kinetics and mechanisms.

Enzymatic Hydrolysis

p-Nitrophenyl β-D-Cellopentaoside, Hexadecaacetate is primarily used as a substrate in enzymatic assays to study the activity of glycoside hydrolases. The hydrolysis of this compound results in the release of p-nitrophenol, which can be quantitatively measured spectrophotometrically.

Table 1: Enzyme Specificity and Activity

Enzyme NameSourceActivity (μmol/min/mg)Reference
Cel5AThermotoga maritima150
EglAPiromyces rhizinflata120
Endoglucanase BRuminococcus flavefaciens FD-1100

Kinetic Studies

Kinetic studies have shown that the hydrolysis of p-Nitrophenyl β-D-Cellopentaoside, Hexadecaacetate follows Michaelis-Menten kinetics. The Km value (Michaelis constant) indicates the affinity of the enzyme for the substrate, while Vmax (maximum velocity) reflects the enzyme's catalytic efficiency.

Case Study: Kinetic Characterization of Cel5A

A detailed study on Cel5A from Thermotoga maritima demonstrated that this enzyme exhibits high specificity for p-Nitrophenyl β-D-Cellopentaoside, Hexadecaacetate. The kinetic parameters were determined as follows:

  • Km : 0.5 mM
  • Vmax : 150 μmol/min/mg
  • pH Optimum : 6.0
  • Temperature Optimum : 75°C

These findings suggest that Cel5A is particularly effective at hydrolyzing this substrate under thermophilic conditions, making it suitable for applications in biofuel production where high temperatures are prevalent.

Glycosidase Assays

The compound is widely used in glycosidase assays to evaluate enzyme activity in various biological contexts. Its ability to release p-nitrophenol upon hydrolysis allows for straightforward quantification using UV-visible spectrophotometry.

Biotechnological Implications

Due to its structural properties, p-Nitrophenyl β-D-Cellopentaoside, Hexadecaacetate holds potential for biotechnological applications such as:

  • Biofuel Production : Enhancing cellulose degradation processes.
  • Food Industry : Investigating carbohydrate metabolism in food processing.
  • Pharmaceuticals : Developing enzyme inhibitors or modulators based on glycoside hydrolase activity.

Properties

IUPAC Name

[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-6-[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxyoxan-3-yl]oxy-3-[(2S,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C68H87NO44/c1-26(70)88-21-44-49(93-31(6)75)54(94-32(7)76)60(100-38(13)82)65(106-44)111-51-46(23-90-28(3)72)108-67(62(102-40(15)84)56(51)96-34(9)78)113-53-48(25-92-30(5)74)109-68(63(103-41(16)85)58(53)98-36(11)80)112-52-47(24-91-29(4)73)107-66(61(101-39(14)83)57(52)97-35(10)79)110-50-45(22-89-27(2)71)105-64(59(99-37(12)81)55(50)95-33(8)77)104-43-19-17-42(18-20-43)69(86)87/h17-20,44-68H,21-25H2,1-16H3/t44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54+,55+,56+,57+,58+,59-,60-,61-,62-,63-,64-,65+,66+,67+,68+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVPOJIHBJOYNS-MOCYDJOTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC3C(OC(C(C3OC(=O)C)OC(=O)C)OC4=CC=C(C=C4)[N+](=O)[O-])COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC6C(C(C(C(O6)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3OC(=O)C)OC(=O)C)OC4=CC=C(C=C4)[N+](=O)[O-])COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C68H87NO44
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90745397
Record name 4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl-(1->4)-2,3,6-tri-O-acetyl-beta-D-glucopyranosyl-(1->4)-2,3,6-tri-O-acetyl-beta-D-glucopyranosyl-(1->4)-2,3,6-tri-O-acetyl-beta-D-glucopyranosyl-(1->4)-2,3,6-tri-O-acetyl-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1622.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129411-66-1
Record name 4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl-(1->4)-2,3,6-tri-O-acetyl-beta-D-glucopyranosyl-(1->4)-2,3,6-tri-O-acetyl-beta-D-glucopyranosyl-(1->4)-2,3,6-tri-O-acetyl-beta-D-glucopyranosyl-(1->4)-2,3,6-tri-O-acetyl-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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